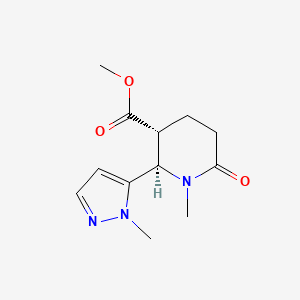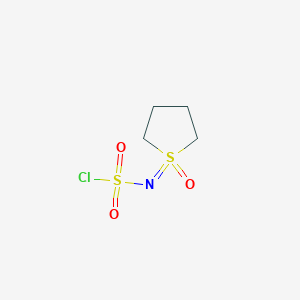
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride (ACHI) is a synthetic organic compound used in the synthesis of various pharmaceuticals. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. ACHI has a wide range of applications in the medical, chemical, and industrial fields. It is used in the synthesis of steroids, antibiotics, and other drugs, as well as in the synthesis of polymers, plastics, and other materials. ACHI has also been studied for its potential use in the treatment of various diseases and conditions.
科学的研究の応用
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride has been studied for its potential use in the treatment of various diseases and conditions. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. It has also been shown to possess antioxidant and neuroprotective properties. In addition, this compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as schizophrenia and depression.
作用機序
The exact mechanism of action of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is not yet fully understood. However, studies suggest that this compound has a range of effects on the body, including acting as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to have antioxidant and neuroprotective effects. In addition, this compound has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. In addition, this compound is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. This compound also has a wide range of applications in the medical, chemical, and industrial fields.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively toxic compound and should be handled with care. In addition, this compound is a synthetic compound, and its effects on the body are not yet fully understood. Therefore, its use should be carefully monitored and controlled.
将来の方向性
There are a number of potential future directions for 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride research. One potential direction is the development of new and more effective methods for synthesizing this compound. In addition, further research is needed to understand the exact mechanism of action of this compound and to investigate its potential use in the treatment of various diseases and conditions. Furthermore, research is needed to investigate the potential toxic effects of this compound and to develop methods to reduce or eliminate these effects. Finally, further research is needed to investigate the potential use of this compound in the synthesis of new drugs and materials.
合成法
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is synthesized via a process known as the Knoevenagel condensation. This reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a product known as a Knoevenagel adduct, which is subsequently hydrolyzed to form the desired product, this compound. The reaction can be represented as follows:
RCHO + R'NH2 + HCl → RCH(OH)R'NH2 + H2O → RCH2NHR' + HCl → this compound
特性
IUPAC Name |
2-amino-4-chloro-2,3-dihydroinden-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-7-3-1-2-5-6(7)4-8(11)9(5)12;/h1-3,8H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXNCVDHCLXIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)


![2,4-dimethyl-5-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6600034.png)

![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


